molecular formula C38H42B2O4 B3177308 2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 1447669-03-5

2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B3177308
CAS No.: 1447669-03-5
M. Wt: 584.4 g/mol
InChI Key: SIBUCPJWEIWPQT-UHFFFAOYSA-N
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Description

This compound features a central 2,2-diphenylethene (stilbene-like) core flanked by two para-substituted phenylene groups, each terminating in a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The extended π-conjugation of the diphenylethene backbone enhances electronic delocalization, making it valuable in organic electronics and cross-coupling reactions.

Properties

IUPAC Name

2-[4-[2,2-diphenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)34(33(27-15-11-9-12-16-27)28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUCPJWEIWPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 1447669-03-5) is a boron-containing organic molecule that has gained attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C38H42B2O4C_{38}H_{42}B_{2}O_{4}, with a molecular weight of approximately 584.36 g/mol. The structure incorporates a diphenylethene moiety linked to phenylene groups and boron-containing dioxaborolane units. This configuration is significant for its potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atoms in the dioxaborolane moiety can form reversible covalent bonds with biomolecules such as proteins and nucleic acids. This property is crucial for the compound's role in:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It can affect signaling pathways by interacting with key proteins.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives of diphenylethene can induce apoptosis in cancer cell lines by triggering cell cycle arrest at the G0/G1 phase and increasing subG0/G1 fractions associated with apoptosis .
  • Mechanistic studies suggest that these compounds may act by inhibiting key enzymes involved in prostaglandin synthesis (e.g., mPGES-1), which are upregulated in various cancers .

Antioxidant Properties

The presence of multiple aromatic rings in the structure may confer antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress and potentially reducing the risk of cancer progression .

Case Studies

StudyFindings
Di Micco et al. (2021)Identified lead compounds with selective inhibitory activity against mPGES-1; compounds showed low micromolar IC50 values on A549 cell lines .
TPE-based SensorsDevelopment of tetraphenylethene-based fluorescent sensors demonstrated specificity for glucose detection; highlights potential for biosensor applications .

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds that exhibit aggregation-induced emission (AIE). These findings suggest that the incorporation of boronic acids can enhance fluorescence properties, which are useful for imaging and sensing applications in biological contexts .

Scientific Research Applications

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)
The compound's structure suggests potential use in OLED technology due to its ability to emit light when subjected to an electric current. Its unique molecular arrangement allows for efficient charge transport and luminescence properties. Research indicates that derivatives of diphenylethene can enhance the efficiency and stability of OLED devices .

2. Fluorescent Sensors
The incorporation of boron into the molecular structure enhances its photophysical properties. This compound can be utilized as a fluorescent sensor for detecting specific biomolecules. For instance, tetraphenylethene derivatives have been shown to exhibit aggregation-induced emission (AIE), making them suitable for monitoring biological processes .

Applications in Biochemistry

1. Biosensing Applications
Due to its fluorescent properties, this compound can be developed into biosensors for various applications, including glucose detection. The AIE characteristics allow for a significant increase in fluorescence upon binding to target molecules like glucose, providing a sensitive detection mechanism .

2. Protein Detection
Research has demonstrated that derivatives of this compound can be used as probes for detecting proteins such as human serum albumin (HSA). The non-emissive state of the probe transitions to an emissive state upon interaction with HSA, allowing for quantification and visualization in biological samples .

Case Study 1: Fluorescent Glucose Sensor

A study published in the Journal of the American Chemical Society detailed the development of a fluorescent sensor based on tetraphenylethene derivatives that specifically detects glucose with high sensitivity. The sensor exhibited a significant increase in fluorescence upon glucose binding due to the restriction of intramolecular rotation .

Case Study 2: Protein Quantification

In another study focusing on human serum albumin detection using tetraphenylethene derivatives, researchers reported a new fluorescent bioprobe that allowed for real-time monitoring of protein levels in blood plasma. The method demonstrated high specificity and sensitivity, proving useful for clinical diagnostics .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula MW (g/mol) Linker Type Key Substituents Notable Applications
Target Compound* C34H36B2O4 530.28 Diphenylethene None Organic electronics, cross-coupling
1,2-Bis(4-boronate phenyl)acetylene (849681-64-7) C24H26B2O4 408.10 Acetylene None Sonogashira coupling
2,2'-(2,5-Dimethoxyphenylene)bis-boronate (1338777-82-4) C20H32B2O6 390.09 Phenylene Methoxy Solubility-enhanced reactions
2,2'-(octane-1,2-diyl)bis-boronate (N/A) C20H38B2O4 366.14 Aliphatic None Alkyl-alkyl couplings

*Estimated based on structural analogy.

Table 2: Reactivity Comparison in Suzuki-Miyaura Coupling

Compound Yield (%)* Reaction Time (h) Catalyst System Reference
Target Compound ~75 (est.) 12 Pd(PPh3)4, K2CO3
1,2-Bis(4-boronate phenyl)acetylene 85 6 PdCl2(dppf), Cs2CO3
2,2'-(2,5-Dimethoxyphenylene)bis-boronate 68 18 Pd(OAc)2, SPhos
2,2'-(octane-1,2-diyl)bis-boronate 92 24 NiCl2(dme), dtbbpy

*Reported or estimated from analogous reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Reactant of Route 2
Reactant of Route 2
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

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